1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl piperazine moiety, and a pyrrolidinone ring. Its multifaceted structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the pyrrolidinone ring, which is achieved through a cyclization reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl group may contribute to its binding affinity and specificity, while the pyrrolidinone ring enhances its stability and bioavailability. These interactions collectively contribute to the compound’s pharmacological effects .
Comparison with Similar Compounds
1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound shares the piperazine and tert-butyl groups but differs in the substituent on the phenyl ring, which can lead to different chemical and biological properties.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group instead of the chlorophenyl group, resulting in variations in its reactivity and applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group introduces different chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H26ClN3O2 |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H26ClN3O2/c1-19(2,3)23-13-14(11-17(23)24)18(25)22-9-7-21(8-10-22)16-6-4-5-15(20)12-16/h4-6,12,14H,7-11,13H2,1-3H3 |
InChI Key |
ONUSYANAFOXVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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